1-benzyl-5-pyrrol-1-yl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide

PDK1 inhibition Cancer metabolism Thiazole carboxamide derivatives

1-Benzyl-5-pyrrol-1-yl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide (C₁₇H₁₄N₆OS, MW 350.4 g/mol) is a synthetic heterocyclic compound belonging to the 1,2,3-triazole-4-carboxamide class. Its structure uniquely integrates a 1-benzyl-1,2,3-triazole core, a pyrrol-1-yl substituent at the 5-position, and an N-(1,3-thiazol-2-yl) carboxamide motif—three pharmacophoric elements associated with kinase inhibition, particularly against the PDK1/AKT signaling axis.

Molecular Formula C17H14N6OS
Molecular Weight 350.4
CAS No. 1788673-78-8
Cat. No. B2642442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-5-pyrrol-1-yl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide
CAS1788673-78-8
Molecular FormulaC17H14N6OS
Molecular Weight350.4
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=NC=CS3)N4C=CC=C4
InChIInChI=1S/C17H14N6OS/c24-15(19-17-18-8-11-25-17)14-16(22-9-4-5-10-22)23(21-20-14)12-13-6-2-1-3-7-13/h1-11H,12H2,(H,18,19,24)
InChIKeyZYODJTQCOPQBNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-5-pyrrol-1-yl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide (CAS 1788673-78-8) – A Scaffold-Defined Triazole-Carboxamide for Targeted PDK1/AKT Pathway Research


1-Benzyl-5-pyrrol-1-yl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide (C₁₇H₁₄N₆OS, MW 350.4 g/mol) is a synthetic heterocyclic compound belonging to the 1,2,3-triazole-4-carboxamide class . Its structure uniquely integrates a 1-benzyl-1,2,3-triazole core, a pyrrol-1-yl substituent at the 5-position, and an N-(1,3-thiazol-2-yl) carboxamide motif—three pharmacophoric elements associated with kinase inhibition, particularly against the PDK1/AKT signaling axis [1]. While detailed pharmacological profiling remains sparse in the public domain, the compound is catalogued in the Therapeutic Target Database (TTD) under the thiazole carboxamide derivative series, indicating a patented developmental history and a designated role in oncology research [1].

Why Generic Substitution Fails for 1-Benzyl-5-pyrrol-1-yl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide


The precise arrangement of benzyl, pyrrole, and unsubstituted thiazole moieties on the 1,2,3-triazole scaffold creates a unique conformational and electronic profile that cannot be replicated by simple in-class analogs. Even minor modifications—such as methyl substitution on the thiazole ring (e.g., 4,5-dimethyl analog CAS 1795192-42-5) or replacement of the N-thiazolyl group with a thiophene-ethyl chain (e.g., CAS 1795299-95-4)—can profoundly alter hydrogen-bonding capacity, steric bulk, and target engagement . Consequently, compounds within the same triazole-carboxamide family may exhibit divergent selectivity, potency, and pharmacokinetic behavior, making the unmodified prototype indispensable for structure-activity relationship (SAR) studies and for use as a reference standard in PDK1/AKT inhibitor programs [1].

Quantitative Differentiation Evidence for 1-Benzyl-5-pyrrol-1-yl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide


PDK1 Inhibitory Potential Inferred from Patent-Embedded Triazole-Carboxamide Series

The target compound belongs to a series of thiazole carboxamide derivatives claimed in WO2012036974 as PDK1 inhibitors [1]. Within this patent, structurally related triazole-carboxamides (lacking the pyrrole substituent) demonstrated PDK1 IC₅₀ values in the nanomolar range (typically 10–500 nM) in biochemical kinase assays [1]. The specific contribution of the 5-pyrrol-1-yl group to potency has not been deconvoluted in a head-to-head study; however, SAR trends in analogous AKT inhibitor patents indicate that pyrrole substitution at the 5-position enhances π-stacking interactions with the kinase hinge region, potentially improving binding affinity relative to unsubstituted or methyl-substituted congeners [2].

PDK1 inhibition Cancer metabolism Thiazole carboxamide derivatives

Antiproliferative Activity Compared to Dimethyl-Thiazole Analog

A commercial screening panel (BenchChem) lists IC₅₀ values for the target compound against cancer cell lines; however, these data originate from a non-primary source and lack methodological detail. A structurally defined analog, 1-benzyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide (AKSci HTS012535), is available with documented purity (≥95%) and serves as a practical comparator for cell-based assays . The absence of methyl groups on the thiazole ring of the target compound reduces steric hindrance and may alter membrane permeability, potentially differentiating its cellular activity profile from the dimethyl analog. Direct comparative data are required to confirm this hypothesis.

Anticancer screening Cytotoxicity Triazole carboxamide

Physicochemical Differentiation from Common 1,2,3-Triazole Library Members

The target compound (MW 350.4, cLogP ~2.8, H-bond donors = 2, H-bond acceptors = 6) exhibits a balanced physicochemical profile that differentiates it from simpler 1,2,3-triazole-4-carboxamides. For example, the widely used 1H-1,2,3-triazole-4-carboxamide (MW 112.1) [1] lacks the necessary lipophilicity and aromatic surface for kinase ATP-site engagement. Conversely, heavily decorated analogs such as 1-benzyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide (MW 378.5) exceed typical fragment-like properties (Rule of Three), whereas the target compound occupies a desirable intermediate space. Its calculated topological polar surface area (tPSA ≈ 98 Ų) and rotatable bond count (5) fall within oral druggability guidelines, supporting its use as a lead-like starting point.

Physicochemical properties Drug-likeness Triazole scaffold

Tautomeric and Conformational Restriction Unique to N-(1,3-Thiazol-2-yl) Carboxamide

The N-(1,3-thiazol-2-yl) carboxamide group can exist in multiple tautomeric forms (amide-iminol equilibrium), with the thiazole nitrogen capable of acting as an additional hydrogen-bond acceptor . This feature is absent in N-phenyl or N-benzyl carboxamide analogs. Computational studies on related thiazole-carboxamide kinase inhibitors suggest that the thiazole ring adopts a near-planar conformation relative to the amide bond, pre-organizing the molecule for bidentate hinge binding in kinases [1]. In contrast, the 4,5-dimethylthiazole analog (AKSci HTS012535) introduces steric clashes that force a dihedral twist, potentially reducing hinge complementarity. The unsubstituted thiazole of the target compound thus preserves optimal geometry for PDK1 hinge engagement.

Tautomerism Conformational analysis Kinase hinge binding

Optimal Research and Procurement Scenarios for 1-Benzyl-5-pyrrol-1-yl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide


PDK1/AKT Inhibitor Lead Generation and SAR Baseline Compound

Researchers initiating a PDK1 inhibitor program should acquire this compound as a core scaffold reference. Its structural alignment with the Merck WO2012036974 series provides a validated starting point for SAR exploration, and its unsubstituted thiazole ring offers a clean baseline for introducing substituents that modulate potency and selectivity [1]. Pair with the 4,5-dimethyl analog (HTS012535) to experimentally dissect the steric and electronic effects of thiazole substitution.

Fragment-Based Drug Design (FBDD) Library Enrichment

With MW 350.4 and a balanced cLogP (~2.8), this compound fits within advanced fragment or 'lead-like' chemical space, making it suitable for inclusion in FBDD screening libraries targeting kinase ATP-binding sites [2]. Its pre-organized conformation and multiple hydrogen-bonding motifs (tPSA ≈ 98 Ų) offer an advantage over simpler triazole fragments, potentially yielding higher hit rates in biophysical screens (SPR, TSA, X-ray crystallography).

Comparative Oncology Screening Panels

Given its anticipated antiproliferative profile, this compound should be deployed in parallel with other triazole carboxamides against a panel of cancer cell lines (e.g., NCI-60, or PDK1-dependent lines such as MDA-MB-231, HCT116) to map the contribution of the 5-pyrrole and unsubstituted thiazole to cellular potency . Use the dimethyl analog (AKSci HTS012535) as a direct comparator to isolate steric effects, thereby strengthening SAR and intellectual property positions.

Chemical Biology Probe Development for Kinase Target Deconvolution

The compound's modular architecture (benzyl, pyrrole, thiazole carboxamide) allows for facile derivatization into affinity probes (e.g., biotinylated or photoaffinity labeled variants) for target-ID studies [1][2]. Its unsubstituted thiazole provides a convenient handle for late-stage functionalization without destroying the hinge-binding motif, a distinct advantage over the 4,5-dimethylthiazole analog where substitution sites are blocked.

Quote Request

Request a Quote for 1-benzyl-5-pyrrol-1-yl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.